REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][C:3]=1[CH3:13].O>I>[CH3:13][C:3]1[NH:4][C:5](=[O:12])[C:6]2[C:11]([CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(NC(C2=CC=CC=C12)=O)C
|
Name
|
red phosphorus
|
Quantity
|
9.13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |